molecular formula C9H17Cl2N3 B8188833 4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine dihydrochloride

4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine dihydrochloride

Cat. No.: B8188833
M. Wt: 238.15 g/mol
InChI Key: RFSXQCGSNNQKAQ-UHFFFAOYSA-N
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Description

4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a methyl-imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperidine ring . Another approach includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The piperidine ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine dihydrochloride is unique due to its dual functional groups, which confer a combination of properties from both the imidazole and piperidine rings

Properties

IUPAC Name

4-(5-methyl-1H-imidazol-2-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-7-6-11-9(12-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSXQCGSNNQKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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